2-(2,4-dichlorophenoxy)-N-(2-hydroxypropyl)propanamide
Description
2-(2,4-Dichlorophenoxy)-N-(2-hydroxypropyl)propanamide is a synthetic phenoxypropanamide derivative characterized by a central propanamide backbone substituted with a 2,4-dichlorophenoxy group and a 2-hydroxypropylamine moiety. The 2,4-dichlorophenoxy moiety is a hallmark of herbicidal and fungicidal agents (e.g., 2,4-D, fenoxanil), while the hydroxypropyl group may enhance solubility or modulate biological activity compared to non-polar substituents .
The compound’s molecular formula is inferred as C₁₂H₁₄Cl₂NO₃, with a molecular weight of 300.15 g/mol (calculated).
Properties
Molecular Formula |
C12H15Cl2NO3 |
|---|---|
Molecular Weight |
292.15 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-hydroxypropyl)propanamide |
InChI |
InChI=1S/C12H15Cl2NO3/c1-7(16)6-15-12(17)8(2)18-11-4-3-9(13)5-10(11)14/h3-5,7-8,16H,6H2,1-2H3,(H,15,17) |
InChI Key |
XWCHSWFCYUFQPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-hydroxypropyl)propanamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with 2-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(2-hydroxypropyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The dichlorophenoxy group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(2-hydroxypropyl)propanamide has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is utilized in the manufacture of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-hydroxypropyl)propanamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological outcomes, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Hydrophilic Groups: The target compound’s 2-hydroxypropyl group likely increases water solubility compared to fenoxanil’s hydrophobic cyano-dimethylpropyl substituent. This aligns with the lower melting point (98–102°C) of the hydroxyethyl analog (27l) versus fenoxanil (70°C), suggesting enhanced molecular flexibility .
- Aromatic/Electron-Withdrawing Groups: Derivatives with fluorophenyl (27l, 27m) or cyano groups (27m, fenoxanil) exhibit higher melting points (112–116°C for 27m), attributed to stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) .
Biological Activity
2-(2,4-Dichlorophenoxy)-N-(2-hydroxypropyl)propanamide is a compound of interest in pharmacology and toxicology due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic effects.
Chemical Structure and Properties
The compound's structure includes a dichlorophenoxy group, which is known for its role in herbicides like 2,4-D. The presence of the hydroxypropyl moiety may influence its solubility and biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of 2,4-dichlorophenoxyacetic acid (2,4-D) have shown efficacy against various bacterial strains. The specific antimicrobial activity of this compound has not been extensively studied; however, it is hypothesized that it may possess similar properties due to structural similarities.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies suggest that related compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). A study on structurally related phenylpropanoids demonstrated significant inhibition of lipopolysaccharide (LPS)-induced inflammatory responses in RAW 264.7 cells, suggesting a potential mechanism for this compound as an anti-inflammatory agent .
The exact mechanism by which this compound exerts its biological effects is still under investigation. It is believed to interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in inflammatory pathways. For example, inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) has been observed with related compounds .
Case Studies and Research Findings
A review of the literature reveals several case studies that highlight the biological activity of related compounds:
Data Tables
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Study on Phenylpropanoids | Related Compounds | Anti-inflammatory | Inhibited NO and PGE2 production in RAW 264.7 cells |
| Antimicrobial Activity Review | 2,4-D derivatives | Antimicrobial | Effective against various bacterial strains |
| Toxicological Assessment | Related Dichlorophenoxy Compounds | Low carcinogenic potential | No significant carcinogenic effects observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
